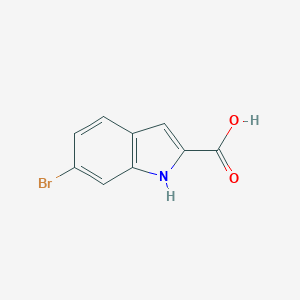

6-Bromoindole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBVYRYROZWKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398518 | |

| Record name | 6-bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-65-3 | |

| Record name | 6-Bromo-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoindole-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromoindole-2-carboxylic Acid

Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid indole scaffold, combined with the versatile functionalities of a carboxylic acid at the 2-position and a bromine atom at the 6-position, renders it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. The indole core is a privileged structure, frequently encountered in pharmaceuticals and natural products, while the bromine atom serves as a convenient handle for further molecular elaboration through various cross-coupling reactions. The carboxylic acid group provides a site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, tailored for researchers, scientists, and professionals in the field of drug development. The focus will be on the renowned Reissert indole synthesis, a classic and reliable method for constructing the indole-2-carboxylic acid moiety.

The Reissert Indole Synthesis: A Convergent and Efficient Strategy

While a direct, multi-step synthesis starting from indole is conceivable, a more convergent and historically significant approach for the preparation of this compound is the Reissert indole synthesis. This method constructs the indole ring system from a suitably substituted benzene precursor, ensuring excellent control over the regiochemistry of the final product. The synthesis commences with 4-bromo-2-nitrotoluene, a readily available starting material.

The overall transformation can be visualized as a two-stage process:

-

Condensation with Diethyl Oxalate: The methyl group of 4-bromo-2-nitrotoluene is activated by the electron-withdrawing nitro group, enabling its deprotonation and subsequent condensation with diethyl oxalate.

-

Reductive Cyclization: The resulting α-keto ester undergoes a reductive cyclization, where the nitro group is reduced to an amine, which then intramolecularly condenses with the adjacent ketone to form the pyrrole ring of the indole nucleus.

This strategic approach avoids potential issues with regioselectivity that can arise from the direct functionalization of the indole ring.

Visualizing the Synthesis Pathway

Figure 1: The Reissert synthesis pathway for this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Stage 1: Claisen Condensation

The first stage is a Claisen condensation reaction. The ethoxide ion (EtO⁻), a strong base, abstracts a proton from the methyl group of 4-bromo-2-nitrotoluene. The electron-withdrawing nitro group at the ortho position increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-keto ester, ethyl (4-bromo-2-nitrophenyl)pyruvate.

Stage 2: Reductive Cyclization

The second stage is a remarkable transformation that involves both reduction and cyclization. Zinc metal in acetic acid is a common and effective reducing agent for the conversion of nitro groups to amines. The reduction of the nitro group to an amino group generates a nucleophilic primary amine. This amine then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl group. The resulting hemiaminal intermediate readily dehydrates to form the aromatic pyrrole ring of the indole system, yielding the final product, this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Reissert synthesis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-nitrotoluene | 216.03 | 10.8 g | 0.05 |

| Diethyl oxalate | 146.14 | 8.04 g | 0.055 |

| Sodium metal | 22.99 | 1.26 g | 0.055 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Zinc dust | 65.38 | 16.35 g | 0.25 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

Procedure:

Stage 1: Synthesis of Ethyl (4-bromo-2-nitrophenyl)pyruvate

-

In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.26 g, 0.055 mol) in small portions to absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted and the solution has cooled to room temperature, add 4-bromo-2-nitrotoluene (10.8 g, 0.05 mol) to the flask.

-

To this mixture, add diethyl oxalate (8.04 g, 0.055 mol) dropwise over 15 minutes with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (200 mL).

-

Acidify the aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2), which will cause the product to precipitate.

-

Filter the crude ethyl (4-bromo-2-nitrophenyl)pyruvate, wash it with cold water, and dry it under vacuum.

Stage 2: Synthesis of this compound

-

In a 500 mL round-bottom flask, suspend the crude ethyl (4-bromo-2-nitrophenyl)pyruvate from the previous step in glacial acetic acid (100 mL).

-

To this suspension, add zinc dust (16.35 g, 0.25 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 80 °C (an ice bath can be used for cooling if necessary). The reaction is exothermic.

-

After the addition of zinc is complete, heat the reaction mixture at 100 °C for 1 hour with vigorous stirring.

-

Cool the reaction mixture to room temperature and filter off the excess zinc dust and other inorganic salts.

-

Pour the filtrate into a large beaker containing ice-water (500 mL). The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid, this compound, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks. The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC). The precipitation of the product upon acidification in the first step and upon pouring the final reaction mixture into water provides a clear indication of successful product formation. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the synthesized compound should also be compared with the literature value.

Conclusion

The Reissert indole synthesis provides a reliable and scalable pathway to this compound, a key intermediate in the synthesis of numerous pharmacologically active compounds. By understanding the underlying reaction mechanisms and following a well-defined experimental protocol, researchers can efficiently produce this valuable building block for their drug discovery and development programs. The convergent nature of this synthesis allows for the preparation of various substituted indole-2-carboxylic acids by simply starting with the appropriately substituted o-nitrotoluene.

Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic acid

An In-depth Technical Guide to 6-Bromoindole-2-carboxylic acid: Properties, Reactivity, and Applications

This compound is a heterocyclic building block of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its indole core, a privileged scaffold in numerous biologically active compounds, is further functionalized with a bromine atom and a carboxylic acid group. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1]

The bromine atom at the 6-position serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid at the 2-position provides a key site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, and chemical reactivity of this compound, grounded in established scientific data.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physical and chemical properties of a compound is the bedrock of its successful application in research and development. This compound is typically supplied as an off-white crystalline solid.[1]

Core Physicochemical Data

The essential physicochemical properties have been compiled from various sources and are summarized below for quick reference. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 16732-65-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO₂ | [1][3] |

| Molecular Weight | 240.05 - 240.06 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 219-225 °C[1], 221 °C, 221-223°C[4] | [1][4] |

| Boiling Point (Predicted) | 470.9 ± 25.0 °C | [4] |

| Density (Predicted) | 1.838 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.30 ± 0.30 | [4] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place | [1][4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The acidic proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, though its chemical shift can be dependent on solvent and concentration.[5] The N-H proton of the indole ring will also appear as a broad singlet. The protons on the aromatic core will resonate in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns determined by their coupling with neighboring protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key feature, typically resonating in the 165-185 δ range.[5] The remaining eight carbon atoms of the bromoindole ring will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands:

-

A very broad O-H stretching band is typically observed in the 2500-3300 cm⁻¹ region, often superimposed on the C-H stretching bands.[5][6] This broadening is a result of strong intermolecular hydrogen bonding, which causes the compound to exist as a dimer in the solid state.[6]

-

A strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1690-1760 cm⁻¹. For dimerized carboxylic acids, this peak is commonly found around 1710 cm⁻¹.[5][6]

-

The C-O stretch appears in the 1210-1320 cm⁻¹ region.[6]

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its three key components: the indole N-H, the C2-carboxylic acid, and the C6-bromine.

Workflow for Synthetic Derivatization

The following diagram illustrates the principal reaction sites and potential synthetic transformations, highlighting the compound's role as a versatile building block.

Caption: Key reaction pathways for this compound.

This trifunctional reactivity allows for orthogonal chemical strategies, where each site can be addressed selectively to build molecular complexity. For instance, the carboxylic acid can be converted to an amide, followed by a Suzuki coupling at the bromine position to introduce a new aryl group.

Applications in Drug Discovery and Materials Science

The utility of this compound is demonstrated by its application as a starting material or key intermediate in several areas of research:

-

Oncology: It is a building block for synthesizing inhibitors of key cancer-related targets, such as VEGFR-2 tyrosine kinase.[8][9]

-

Infectious Diseases: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[10][11]

-

Inflammatory and Neurological Disorders: The compound serves as a precursor for various pharmaceuticals targeting these conditions.[1]

-

Materials Science: Its electronic properties make it a candidate for creating advanced materials like organic semiconductors.[1]

Part 3: Experimental Protocol - Identity Confirmation via ¹H NMR

This protocol provides a self-validating system for confirming the identity of a supplied sample of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To acquire and interpret a ¹H NMR spectrum to verify the chemical structure of this compound.

Materials:

-

Sample of this compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Pipettes and glassware

-

NMR Spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation (Causality: Solubility and Signal Integrity):

-

Weigh approximately 5-10 mg of the this compound sample. Rationale: This amount provides sufficient concentration for a clear signal without saturation.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆. Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and because its residual solvent peak does not typically interfere with the signals of interest. Crucially, it allows for the observation of exchangeable protons (N-H and COOH) which might be lost in solvents like D₂O.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

-

Instrument Setup and Data Acquisition (Causality: Resolution and Accuracy):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring signal stability and accurate chemical shift measurements.

-

Shim the magnetic field to achieve homogeneity. Rationale: Shimming optimizes the field, resulting in sharp, well-resolved peaks, which is critical for accurate interpretation of coupling patterns.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation (Causality: Structural Verification):

-

Apply Fourier transform, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm. Rationale: This provides an accurate internal reference for all other chemical shifts.

-

Integrate all peaks to determine the relative number of protons for each signal.

-

Analyze the Spectrum:

-

COOH Proton: Look for a very broad singlet far downfield (typically >12 ppm). Its integration should correspond to one proton.

-

N-H Proton: Expect a broad singlet, also downfield (often >11 ppm), integrating to one proton.

-

Aromatic Protons: Analyze the region between ~7.0 and 8.0 ppm. Expect three distinct signals corresponding to the protons at the C3, C4, C5, and C7 positions. The specific splitting patterns (e.g., doublets, doublet of doublets) will confirm the substitution pattern on the indole ring. The integration of this region should sum to four protons.

-

-

Part 4: Safety and Handling

This compound is classified as an irritant.[3][12]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12][13]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Store the compound in a tightly sealed container in a cool, dry place as recommended.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. luminixhealth.com [luminixhealth.com]

- 3. 6-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4011696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 16732-65-3 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromoindole-2-carboxylic Acid

This guide provides a comprehensive technical overview of the X-ray crystal structure of 6-Bromoindole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As a halogenated indole derivative, its structural characteristics, particularly the interplay of intermolecular forces, are crucial for understanding its chemical behavior and potential applications in drug design and the development of novel organic materials.[1] This document delves into the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights grounded in established scientific principles.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[3] The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the indole ring creates a molecule with unique electronic and steric properties. These substitutions can significantly influence the molecule's ability to interact with biological targets and its self-assembly in the solid state. A precise understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and materials engineering.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following protocol outlines a reliable method for the synthesis and subsequent crystallization of this compound, designed to yield crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

While various synthetic routes to substituted indoles exist, a common approach involves the Fischer indole synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketoacids. For the purpose of this guide, we will focus on the crystallization of the commercially available compound.

Experimental Protocol: Slow Evaporation Crystallization

This protocol is based on the established method of slow evaporation, which facilitates the gradual and ordered growth of single crystals.[3]

Materials and Equipment:

-

This compound (≥97% purity)

-

Methanol (HPLC grade)

-

Glass vial (e.g., 20 mL) with a loose-fitting cap or covered with perforated parafilm

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.2 g of this compound and transfer it to a clean glass vial.[3]

-

Dissolution: Add 20 mL of methanol to the vial.[3] If necessary, gently warm the mixture or use a magnetic stirrer to ensure complete dissolution of the solid.

-

Evaporation Setup: Place the vial in a dark, vibration-free location.[3] The darkness helps to prevent any potential photochemical degradation. The vial should be loosely capped or covered with parafilm containing a few small pinholes to allow for slow evaporation of the solvent.

-

Crystal Growth: Allow the solvent to evaporate slowly over a period of approximately 7 days.[3] As the solvent volume decreases, the solution will become supersaturated, leading to the formation of single crystals.

-

Crystal Harvesting: Once suitable yellow, single crystals have formed, carefully decant the remaining solvent. The crystals can then be gently washed with a small amount of cold methanol and dried on a filter paper.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that can effectively dissolve the carboxylic acid through hydrogen bonding. Its moderate volatility allows for a controlled rate of evaporation.

-

Slow Evaporation: This technique promotes the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-ordered crystals. This is crucial for obtaining high-quality diffraction data.

-

Dark and Vibration-Free Environment: This minimizes external energy inputs that could disrupt the delicate process of crystal lattice formation.

X-ray Crystallographic Analysis

The culmination of successful crystallization is the analysis of the crystal by X-ray diffraction to elucidate its atomic structure.

Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The data was collected using Molybdenum Kα radiation (λ = 0.71073 Å).[3] The structure was solved using direct methods and refined by full-matrix least-squares on F².[3] All hydrogen atoms attached to carbon and nitrogen were placed in calculated positions, while the carboxylic acid hydrogen atom was located from difference maps and refined independently.[3]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C₉H₆BrNO₂ |

| Formula Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.768 |

| R-factor (R1) | 0.063 |

| Weighted R-factor (wR2) | 0.158 |

Molecular and Crystal Structure Analysis

The crystal structure of this compound reveals a planar indole ring system. The dihedral angle between the carboxylic acid group and the indole ring is a mere 6.4°, indicating that the entire molecule is nearly planar.[3] This planarity has implications for its electronic properties and potential for π-π stacking interactions.

Intermolecular Interactions: The Supramolecular Architecture

The packing of molecules in the crystal lattice is governed by a network of hydrogen bonds. These non-covalent interactions are fundamental to the stability of the crystal structure.[4]

-

Carboxylic Acid Dimerization: The most prominent interaction is the formation of inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3]

-

Layered Structure: These dimers are further connected into layers by N—H···O hydrogen bonds, where the indole nitrogen acts as a hydrogen bond donor and a carboxylic oxygen acts as the acceptor.[3] These layers are parallel to the (-101) plane of the unit cell.[3]

The interplay of these hydrogen bonds creates a robust supramolecular assembly, dictating the physical properties of the crystalline material.

Visualization of the Crystal Packing

The following diagrams illustrate the key structural features of this compound.

Caption: Molecular structure of this compound.

Caption: Key intermolecular hydrogen bonding interactions.

Conclusion

This guide has provided a detailed technical examination of the X-ray crystal structure of this compound. The elucidated structure, with its near-planar conformation and extensive hydrogen bonding network, offers crucial insights for researchers in drug discovery and materials science. The provided experimental protocol for crystallization serves as a practical foundation for obtaining high-quality single crystals for further studies. This fundamental structural knowledge is invaluable for predicting and understanding the solid-state properties of this compound and for designing new molecules with tailored functionalities.

References

The Solubility Profile of 6-Bromoindole-2-carboxylic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 6-Bromoindole-2-carboxylic Acid and Its Solubility

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential, including anti-cancer and anti-inflammatory agents.[3] The development of novel pharmaceuticals and advanced materials often hinges on the precise control of chemical reactions and purification processes, where the solubility of intermediates like this compound plays a pivotal role.

Understanding the solubility profile of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter for process optimization, formulation development, and ensuring the reproducibility of synthetic protocols. A comprehensive grasp of its solubility behavior allows researchers to make informed decisions regarding solvent selection for reactions, crystallization, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in physicochemical principles and established experimental methodologies. While quantitative solubility data for this specific molecule is not extensively available in public literature, we will leverage data from its parent compound, indole-2-carboxylic acid, to provide a robust predictive framework. This will be supplemented with qualitative data and a thorough discussion of the structural effects of the bromo-substituent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties dictate the nature and strength of intermolecular forces between the solute and solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [4][5] |

| Molecular Weight | 240.05 g/mol | [4][5] |

| Appearance | Off-white to light yellow crystalline powder | [1][6] |

| Melting Point | 219-225 °C | [1] |

| pKa (Predicted) | 4.30 ± 0.30 | [6] |

| Topological Polar Surface Area | 53.1 Ų | [5] |

The molecule possesses both a hydrogen bond donor (the indole N-H and the carboxylic acid O-H) and a hydrogen bond acceptor (the carbonyl oxygen). The presence of the polar carboxylic acid group and the potential for hydrogen bonding suggest that polar solvents will be more effective at dissolving this compound. The predicted pKa indicates it is a weak acid.

Quantitative Solubility Profile: Insights from Indole-2-carboxylic Acid

Direct quantitative solubility data for this compound is sparse. However, extensive data is available for the parent compound, indole-2-carboxylic acid. This data, presented below, serves as an excellent baseline for predicting the solubility behavior of its bromo-derivative. The general principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[7][8]

Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Organic Solvents at Different Temperatures

(Data extracted from "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K")

| Solvent | Classification | Solubility (mole fraction, x₁) at 298.15 K (25 °C) |

| Methanol | Polar Protic | 0.0435 |

| Ethanol | Polar Protic | 0.0389 |

| 1-Propanol | Polar Protic | 0.0298 |

| Isopropyl Alcohol | Polar Protic | 0.0267 |

| 1-Butanol | Polar Protic | 0.0251 |

| Ethyl Acetate | Polar Aprotic | 0.0234 |

| 1,4-Dioxane | Polar Aprotic | 0.0211 |

| Dichloromethane | Polar Aprotic | 0.0012 |

| Toluene | Nonpolar | 0.0008 |

| Water | Polar Protic | <0.0001 |

Analysis and Discussion: The Impact of Bromination on Solubility

The introduction of a bromine atom at the 6-position of the indole ring is expected to modulate the solubility of the parent compound in several ways:

-

Increased Molecular Weight and Van der Waals Forces: The addition of a bromine atom significantly increases the molecular weight (from 161.16 g/mol for indole-2-carboxylic acid to 240.05 g/mol ). This leads to stronger London dispersion forces, which could slightly increase solubility in nonpolar solvents, although the overall polar nature of the molecule will still dominate.

-

Polarity and Dipole Moment: Bromine is an electronegative atom, and its substitution on the aromatic ring will alter the molecule's overall dipole moment. This can influence interactions with polar solvents.

-

Crystal Lattice Energy: The presence of the bulky bromine atom can affect how the molecules pack in the solid state, potentially altering the crystal lattice energy. A higher lattice energy would require more energy to overcome, thus decreasing solubility.

Considering these factors, we can make the following predictions for the solubility of this compound relative to indole-2-carboxylic acid:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary drivers of solubility in these solvents are hydrogen bonding and dipole-dipole interactions.[9][10] The carboxylic acid and indole N-H groups will still be the dominant sites for hydrogen bonding. The effect of the bromo group might be a slight decrease in solubility due to the increased molecular size and potential for less favorable packing with the solvent molecules. However, qualitative reports indicate that this compound is soluble in ethanol.[11]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can act as hydrogen bond acceptors but not donors.[10][12] They are effective at dissolving polar molecules. Qualitative data indicates that the ethyl ester of this compound is soluble in acetone, suggesting the parent acid would also have reasonable solubility.[13] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and inorganic salts.[3][14] It is highly likely that this compound would exhibit good solubility in DMSO.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): Due to the highly polar nature of the carboxylic acid group, the solubility in nonpolar solvents is expected to be very low, similar to the parent compound.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data for this compound in a specific solvent, the equilibrium shake-flask method is the gold standard.[13][15] This method measures the thermodynamic equilibrium solubility. The following protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity.[16][17]

I. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

II. Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[13][15]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.[16]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[13][15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[18]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Molecular Interactions and Solubility

The solubility of this compound in different solvents is governed by the interplay of intermolecular forces.

Caption: Molecular interactions governing solubility.

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They readily solvate the carboxylic acid and indole N-H groups through strong hydrogen bonds, leading to high solubility.

-

Polar Aprotic Solvents: Solvents like DMSO and acetone have significant dipole moments and can accept hydrogen bonds but cannot donate them.[10][12] They effectively solvate the polar regions of the molecule through dipole-dipole interactions, resulting in good solubility.

-

Nonpolar Solvents: These solvents, such as toluene and hexane, have low dielectric constants and interact primarily through weak London dispersion forces. The energy gained from these weak interactions is insufficient to overcome the strong intermolecular forces holding the polar this compound molecules together in the solid state, leading to poor solubility.

Conclusion and Future Recommendations

For any research or development activity involving this compound, it is imperative to experimentally determine its solubility in the specific solvent systems of interest. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for obtaining such critical data. Adherence to Good Laboratory Practices during these experiments will ensure the quality and integrity of the generated solubility data, which is fundamental for the successful application of this important chemical intermediate in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16732-65-3 [chemicalbook.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 6-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4011696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 16732-65-3 [amp.chemicalbook.com]

- 7. luminixhealth.com [luminixhealth.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 13. Ethyl 6-bromoindole-2-carboxylate | 103858-53-3 [chemicalbook.com]

- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 17. 103858-53-3 CAS MSDS (Ethyl 6-bromoindole-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. Indole-2-carboxylic acid [webbook.nist.gov]

Theoretical Calculations of 6-Bromoindole-2-carboxylic Acid Molecular Orbitals: A Quantum Mechanical Approach to Unlocking Pharmaceutical Potential

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the theoretical framework and practical application of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecular orbital characteristics of 6-Bromoindole-2-carboxylic acid. For researchers, medicinal chemists, and drug development professionals, understanding the electronic landscape of this versatile heterocyclic compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets.

Introduction: The Significance of this compound

This compound is a vital heterocyclic compound that serves as a fundamental building block in the synthesis of complex pharmaceuticals and advanced materials.[1] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The presence of a bromine atom and a carboxylic acid group provides unique electronic properties and multiple points for synthetic modification, making it a valuable intermediate for developing novel anti-cancer, anti-inflammatory, and neurological drugs.[1][2]

To rationally design new therapeutic agents based on this scaffold, it is crucial to move beyond classical structure-activity relationships and delve into the quantum mechanical properties that govern its behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.[3] The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons, thereby controlling its reactivity and its potential to engage in the non-covalent interactions essential for drug-receptor binding.[4][5]

This guide employs Density Functional Theory (DFT), a robust and widely used computational method, to model and analyze the molecular orbitals of this compound.[6] By calculating and visualizing the HOMO, LUMO, and the associated energy gap, we can derive critical insights into its electronic character, providing a theoretical foundation for its application in drug discovery and materials science.

Theoretical Foundations

A robust computational analysis is built upon a solid theoretical framework. The following principles are essential for interpreting the electronic structure of this compound.

Molecular Orbital (MO) Theory: A Quantum Perspective on Bonding

At its core, Molecular Orbital (MO) theory describes chemical bonds as the result of the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule.[7] This linear combination of atomic orbitals (LCAO) results in the formation of two primary types of molecular orbitals:

-

Bonding Orbitals: Lower in energy than the original atomic orbitals, these orbitals have increased electron density between the nuclei, stabilizing the molecule.

-

Antibonding Orbitals: Higher in energy, these orbitals have a node (a region of zero electron density) between the nuclei, which destabilizes the molecule if occupied.[8][9]

Frontier Molecular Orbitals (FMOs): The Epicenter of Chemical Reactivity

The most critical orbitals for understanding chemical behavior are the Frontier Molecular Orbitals (FMOs).[3]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is directly related to the molecule's ionization potential. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons. It functions as an electron acceptor, and its energy relates to the electron affinity. The LUMO's location highlights the sites most prone to nucleophilic attack.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more polarizable and reactive.

Density Functional Theory (DFT): The Modern Standard for Electronic Structure Calculation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density.[4] This shifts the computational challenge from solving the complex many-electron wavefunction to calculating the much simpler electron density.

The practical application of DFT involves solving the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential.[4][6] The accuracy of DFT calculations is critically dependent on the choice of two components:

-

Exchange-Correlation Functional: This term approximates the complex exchange and correlation interactions between electrons. For organic and heterocyclic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a reliable balance of accuracy and computational efficiency.[10][11]

-

Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Basis sets like 6-311G(d,p) provide sufficient flexibility for an accurate description of the electron distribution in molecules containing second-row elements and halogens.[12]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a validated, step-by-step methodology for calculating the molecular orbitals of this compound using standard computational chemistry software (e.g., Gaussian, ORCA).[13][14]

Step 1: Initial Structure Preparation

-

Obtain the 2D structure of this compound (CAS: 16732-65-3).[15]

-

Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization using DFT

-

Objective: To find the lowest energy (most stable) conformation of the molecule. This is a prerequisite for accurate electronic property calculations.

-

Software Input:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

Calculation Type: Opt (Optimization)

-

Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent such as ethanol or water.

-

-

Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is reached.

-

Validation: Confirm the optimization has successfully converged by performing a frequency calculation (Freq). The absence of imaginary frequencies indicates a true energy minimum.

Step 3: Molecular Orbital and Energy Calculation

-

Objective: To calculate the energies and shapes of the molecular orbitals using the optimized geometry.

-

Software Input:

-

Use the optimized coordinates from Step 2.

-

Method: DFT (B3LYP/6-311G(d,p))

-

Keywords: Request population analysis (e.g., Pop=Full or Pop=NBO) to ensure orbital information is printed to the output file.

-

-

Execution: Run the single-point energy calculation.

Step 4: Data Extraction and Analysis

-

Locate Orbital Energies: Open the calculation output file and search for the section listing "Alpha Orbital Energies" or "Molecular Orbital Coefficients."[16]

-

Identify HOMO and LUMO: The highest energy orbital with an occupancy of 1 (for restricted calculations) or 2 is the HOMO. The next orbital, with an occupancy of 0, is the LUMO.

-

Calculate the Energy Gap:

-

ΔE = ELUMO - EHOMO

-

Convert energies from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

-

-

Visualize Orbitals: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate and render the 3D surfaces of the HOMO and LUMO electron densities from the checkpoint or cube files generated by the calculation.

Diagram of the Computational Workflow

Caption: A flowchart illustrating the key stages of the DFT-based calculation of molecular orbitals.

Results and Discussion

The DFT calculations provide quantitative data on the electronic structure of this compound.

Calculated Electronic Properties

The following table summarizes the key parameters derived from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Symbol | Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.54 | Indicates electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 4.65 | Correlates with chemical stability and reactivity |

| Chemical Potential | µ | -4.215 | Measures the escaping tendency of electrons |

| Chemical Hardness | η | 2.325 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.82 | Propensity to accept electrons |

(Note: These are representative values and may vary slightly based on the specific software, basis set, and inclusion of solvent effects.)

Interpretation of Frontier Orbitals

The calculated HOMO-LUMO gap of 4.65 eV suggests that this compound is a moderately stable molecule. This significant energy gap indicates that it is not prone to easy electronic excitation, contributing to its utility as a stable synthetic intermediate.[4]

Visualization of HOMO and LUMO:

-

HOMO: The visualization of the Highest Occupied Molecular Orbital reveals that the electron density is primarily localized over the indole ring system, particularly the fused benzene and pyrrole rings. This π-character indicates that the indole core is the principal site of electron donation and is susceptible to attack by electrophiles.

-

LUMO: The Lowest Unoccupied Molecular Orbital shows significant electron density distributed across the entire π-conjugated system but with notable concentration around the carboxylic acid group and the C2-C3 bond of the pyrrole ring. This suggests that these regions are the most favorable sites for nucleophilic attack or for accepting electrons into the molecule.

Frontier Molecular Orbital Energy Level Diagram

Caption: Energy level diagram showing the HOMO, LUMO, and the calculated energy gap.

Implications for Drug Development and Materials Science

The theoretical insights gained from these calculations have direct, practical applications:

-

Guiding Synthetic Chemistry: By identifying the most electron-rich (HOMO) and electron-poor (LUMO) regions, chemists can predict the outcomes of electrophilic and nucleophilic substitution reactions, enabling the targeted synthesis of derivatives with desired functionalities.

-

Structure-Activity Relationship (SAR) Studies: The calculated quantum chemical descriptors (e.g., EHOMO, ELUMO, electrophilicity) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate a molecule's electronic properties with its observed biological activity.[4]

-

Understanding Drug-Receptor Interactions: The FMOs are key to understanding charge-transfer and π-π stacking interactions, which are often critical for a ligand's binding affinity to a protein target. The LUMO distribution on the carboxylic acid group, for instance, suggests its potential role as a hydrogen bond acceptor or in forming salt bridges with basic residues in a receptor's active site.[5]

-

Development of Organic Electronics: The electronic properties, particularly the HOMO-LUMO gap, are fundamental to designing organic semiconductors.[1] This data suggests that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This guide demonstrates that the theoretical calculation of molecular orbitals via Density Functional Theory is an indispensable tool in modern chemical and pharmaceutical research. For this compound, this computational approach provides a detailed portrait of its electronic landscape, quantifying the energies of its frontier orbitals and visualizing their spatial distributions. These findings are not merely academic; they offer predictive power that can rationalize the molecule's reactivity, guide the design of new and more potent drug candidates, and accelerate the discovery of novel materials. By integrating these high-level theoretical calculations into the research and development pipeline, scientists can make more informed decisions, ultimately saving time and resources while unlocking the full potential of versatile molecular scaffolds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16732-65-3 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 5. Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chemistry.tcd.ie [chemistry.tcd.ie]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. camjol.info [camjol.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 15. 6-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4011696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 6-Bromoindole-2-carboxylic Acid

Abstract

6-Bromoindole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the carboxylic acid at the C2 position, which is subtly modulated by the electronic interplay of the indole nucleus and the bromo substituent at the C6 position. This guide provides an in-depth exploration of the key transformations of this carboxylic acid group, offering not just procedural details but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors. We will delve into esterification, amidation, reduction, and decarboxylation, presenting validated protocols, comparative data, and expert insights to facilitate the strategic design and execution of synthetic routes involving this versatile intermediate.

Introduction: The Unique Chemical Landscape of this compound

The indole scaffold is a privileged motif in a vast array of natural products and pharmaceuticals.[1] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the indole ring system creates a molecule with a unique electronic and steric profile.

The indole nucleus is inherently electron-rich, which influences the reactivity of its substituents. The carboxylic acid group at the C2 position is directly attached to the pyrrole ring, and its reactivity is a function of several competing factors:

-

The Indole Nitrogen: The lone pair of electrons on the indole nitrogen can participate in resonance, donating electron density into the ring system.

-

The Carboxylic Acid Group: As a meta-directing group in electrophilic aromatic substitution, the carboxylic acid is electron-withdrawing through an inductive effect.

-

The 6-Bromo Substituent: The bromine atom exerts a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating through its lone pairs. For halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the benzene ring towards electrophilic attack.

This intricate electronic balance governs the acidity of the carboxylic proton, the electrophilicity of the carbonyl carbon, and the stability of reaction intermediates, thereby dictating the optimal conditions for its transformation.

Key Transformations of the 2-Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical modifications. The following sections will explore the most synthetically useful transformations in detail.

Esterification: Protecting and Modifying the Carboxyl Group

Esterification is a fundamental transformation, often employed as a protecting strategy or to modulate the pharmacokinetic properties of a lead compound. The choice of esterification method depends on the desired ester and the sensitivity of the starting material.

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.[3]

Causality Behind Experimental Choices: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3] For a substrate like this compound, the indole nucleus is relatively stable under these conditions, although prolonged exposure to strong acid at high temperatures should be avoided to prevent potential side reactions.

Detailed Protocol: Synthesis of Methyl 6-Bromoindole-2-carboxylate

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

For more sensitive substrates or when using sterically hindered alcohols, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) offer a milder alternative.[4][5]

Causality Behind Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is readily attacked by the alcohol. This method avoids the use of strong acids and can be performed at room temperature.[5]

Experimental Workflow: DCC/DMAP Esterification

Caption: Workflow for DCC/DMAP mediated esterification.

Table 1: Comparison of Esterification Methods for Indole-2-carboxylic Acids

| Method | Catalyst/Reagent | Typical Alcohol | Temperature | Typical Yields | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄ or TsOH | Simple primary/secondary | Reflux | Good to Excellent | Inexpensive reagents, scalable. | Requires harsh acidic conditions, not suitable for sensitive substrates. |

| DCC/DMAP | DCC, DMAP (cat.) | Primary, secondary, tertiary | 0°C to RT | Good to Excellent | Mild conditions, high yields. | DCC is an allergen, formation of insoluble DCU byproduct. |

| Microwave-Assisted | Ionic Liquid/CuX | Various | 50°C | Excellent | Rapid reaction times, high yields.[6][7] | Requires specialized equipment. |

Amidation: Forging the Key Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated.

A plethora of coupling reagents, developed primarily for peptide synthesis, are highly effective for the amidation of this compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed.[9][10]

Causality Behind Experimental Choices: These reagents convert the carboxylic acid into a highly reactive activated ester in situ.[9] For instance, HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form an active O-At ester, which is then readily displaced by the amine nucleophile to form the amide bond with high efficiency and minimal racemization for chiral substrates.[11][12]

Detailed Protocol: HATU-Mediated Amidation

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in an aprotic solvent such as DMF or DCM, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

-

Activation and Coupling: Add HATU (1.1-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Amidation Workflow using Coupling Reagents

Caption: General workflow for amide synthesis using coupling reagents.

Table 2: Performance of Common Coupling Reagents for Indole-2-Carboxamides

| Coupling Reagent | Additive | Base | Key Features | Typical Yields |

| EDC | HOBt | DIPEA | Cost-effective, water-soluble byproducts.[10] | Good to Excellent |

| HATU | None | DIPEA | Highly efficient, low racemization, suitable for hindered substrates.[9][11] | Excellent |

| PyBOP | None | DIPEA | Phosphonium-based, effective but can be less reactive than HATU.[8] | Good to Excellent |

| CDI | None | None/Base | Forms an acylimidazole intermediate, simple work-up.[13] | Moderate to Good |

Reduction to the Corresponding Alcohol

Reduction of the carboxylic acid group to a primary alcohol, (6-bromo-1H-indol-2-yl)methanol, provides a valuable intermediate for further functionalization.[3]

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols.[4][14] Sodium borohydride is generally not reactive enough for this transformation unless the carboxylic acid is first activated.[15]

Causality Behind Experimental Choices: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent delivery of hydride reduces the carbonyl group. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol.[16] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[14]

Detailed Protocol: LiAlH₄ Reduction of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to afford (6-bromo-1H-indol-2-yl)methanol.

Reduction of the Carboxylic Acid Workflow

Caption: Workflow for the LiAlH₄ reduction of the carboxylic acid.

An alternative, often milder, approach is to first esterify the carboxylic acid and then reduce the resulting ester with LiAlH₄. This can sometimes offer better control and higher overall yields, especially on a larger scale.

Decarboxylation: Removal of the Carboxyl Group

Decarboxylation of indole-2-carboxylic acids to their corresponding indoles is a synthetically important transformation. However, this reaction can be challenging for halo-substituted indole-2-carboxylic acids.

Copper catalysts have been shown to be effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids.[17][18] The reaction likely proceeds through the formation of a copper(I) carboxylate intermediate, which then undergoes decarboxylation to form an indole-2-copper species, followed by protonolysis to yield the 6-bromoindole.[19]

Causality Behind Experimental Choices: The use of a high-boiling point solvent like quinoline or NMP is often necessary to reach the temperatures required for decarboxylation.[17][19] The addition of ligands such as 1,10-phenanthroline can accelerate the reaction.[18]

General Conditions for Copper-Catalyzed Decarboxylation

A mixture of the indole-2-carboxylic acid, a catalytic amount of a copper salt (e.g., Cu₂O, CuI, or copper powder), and a high-boiling solvent is heated at elevated temperatures (typically 160-250°C).[19][20]

Table 3: Reactivity Summary of the 2-Carboxylic Acid Group

| Reaction | Reagents/Conditions | Product | Key Considerations |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | Equilibrium reaction, requires excess alcohol or water removal. |

| Amidation | Amine, HATU, DIPEA, DMF | Amide | High yielding and versatile for a wide range of amines. |

| Reduction | LiAlH₄, THF, reflux | Primary alcohol | Potent reducing agent, requires anhydrous conditions and careful workup. |

| Decarboxylation | Cu₂O, NMP, 160°C | 6-Bromoindole | Requires high temperatures; can be substrate-dependent. |

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that provides access to a wide array of derivatives. The choice of reaction conditions for its transformation must take into account the electronic properties of the indole nucleus and the bromo substituent. Standard protocols for esterification, amidation, and reduction can be successfully applied, often with high efficiency. While decarboxylation can be more challenging, copper-catalyzed methods offer a viable route. This guide provides a comprehensive overview of the reactivity of this important building block, grounded in mechanistic principles and supported by practical protocols, to aid researchers in the strategic design and successful execution of their synthetic objectives.

References

- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. growingscience.com [growingscience.com]

- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. afinitica.com [afinitica.com]

- 18. future4200.com [future4200.com]

- 19. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 20. combichemistry.com [combichemistry.com]

6-Bromoindole-2-carboxylic acid: A Guide to Commercial Sources, Purity Assessment, and Purification Strategies

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of 6-Bromoindole-2-carboxylic acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its indole core, substituted with a bromine atom and a carboxylic acid moiety, provides a versatile scaffold for synthesizing a wide array of bioactive molecules. This compound is a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] The bromine atom serves as a strategic handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications, making it an essential tool for exploring new therapeutic pathways.[1]

Given its foundational role, the purity of this compound is not a trivial specification; it is a critical parameter that directly impacts the success of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and the reliability of biological screening data. This guide provides an in-depth analysis of its commercial availability, typical purity levels, potential impurities arising from its synthesis, and robust protocols for its purification and analytical characterization.

Commercial Availability and Purity Specifications

This compound is readily available from several reputable chemical suppliers catering to the research and development sector. The purity of commercially available batches typically ranges from 95% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common analytical technique cited for purity assessment.

When sourcing this material, it is crucial to review the supplier's Certificate of Analysis (CoA) to understand the specific purity level, the method used for its determination, and the data for other physical properties.

| Supplier | Product Number (Example) | Stated Purity | Appearance | CAS Number |

| Chem-Impex | 08179 | ≥ 98% (HPLC)[1] | Off-white crystalline powder[1] | 16732-65-3 |

| Thermo Scientific Chemicals | H63799 | 97%[2][3] | Not specified | 16732-65-3 |

| Biosynth | FB44912 | Not specified | Not specified | 16732-65-3 |

| Carl ROTH | Not specified | ≥95 %[4] | Not specified | 16732-65-3 |

| Tokyo Chemical Industry (TCI) | B4334 | >97.0% (GC)[5] | White to Light yellow to Light orange powder to crystal[5] | 16732-65-3 |

Note: Purity and availability are subject to change. Always consult the specific supplier for the most current information.

Understanding Impurities: A Synthesis-Forward Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific proprietary methods vary between manufacturers, a common approach to indole synthesis is the Fischer indole synthesis. Understanding this pathway allows researchers to anticipate potential impurities.

A plausible synthetic route involves the reaction of a p-bromophenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

Caption: Plausible Fischer indole synthesis pathway for this compound.

Common Classes of Impurities:

-

Starting Materials: Incomplete reaction can leave residual p-bromophenylhydrazine or pyruvic acid in the crude product.[6]

-

Positional Isomers: The presence of isomeric bromophenylhydrazines in the starting material can lead to the formation of other bromoindole-2-carboxylic acid isomers (e.g., 4-bromo, 5-bromo, 7-bromo). These can be particularly challenging to separate due to their similar physical properties.

-

Byproducts of Synthesis: Side reactions during the cyclization step can generate various structurally related impurities.

-